![molecular formula C24H22N2O3 B2972570 N-([1,1'-biphenyl]-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide CAS No. 1351582-21-2](/img/structure/B2972570.png)
N-([1,1'-biphenyl]-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The biphenyl component would consist of two connected phenyl rings . The morpholine component would be a six-membered ring containing an oxygen and a nitrogen . The benzyl component would be a phenyl ring attached to a methylene group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions depending on the conditions. For example, the biphenyl component could undergo electrophilic aromatic substitution reactions . The morpholine component could participate in reactions involving the nitrogen or the oxygen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the biphenyl component is a solid at room temperature with a melting point of 69.2 °C . The compound’s solubility, density, and other properties would depend on the specific arrangement of its functional groups .Scientific Research Applications
Diuretic Activity
- The compound, as part of the biphenyl benzothiazole-2-carboxamide derivatives, was synthesized and evaluated for its diuretic activity. Specifically, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide showed promising results in this regard (Yar & Ansari, 2009).
Antipsychotic Agents
- Heterocyclic analogues, including this compound, were prepared and evaluated as potential antipsychotic agents. They demonstrated effectiveness in antagonizing the apomorphine-induced climbing response in mice, indicating potential in treating psychosis (Norman et al., 1996).
Anti-Tyrosinase Activity
- In the context of medical applications, this compound, as part of novel biphenyl ester derivatives, has shown significant anti-tyrosinase activities. This suggests potential use in treatments involving enzyme inhibition (Kwong et al., 2017).
Antiallergic Agents
- The compound's derivatives have been explored for their potential as antiallergic agents, particularly in the rat passive cutaneous anaphylaxis assay after oral administration (Honma et al., 1983).
Antimicrobial and Antioxidant Activities
- Some derivatives have been synthesized and screened for their antimicrobial and antioxidant activities, showing promise against various microbial strains and in radical scavenging assays (Sindhe et al., 2016).
Neuroleptic Activity
- Studies have shown that benzamides of this compound, particularly those related to cyclic alkane-1,2-diamines, demonstrated inhibitory effects on apomorphine-induced stereotyped behavior in rats. This suggests potential neuroleptic activity and use in treating psychosis (Iwanami et al., 1981).
Safety and Hazards
properties
IUPAC Name |
4-benzyl-5-oxo-N-(2-phenylphenyl)morpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c27-23-17-29-16-22(26(23)15-18-9-3-1-4-10-18)24(28)25-21-14-8-7-13-20(21)19-11-5-2-6-12-19/h1-14,22H,15-17H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCDHTUKPGSIJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.